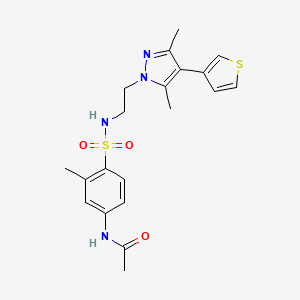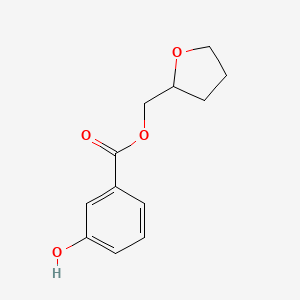
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 . Its melting point is reported to be 101-102 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis Tetrahydro-2-furanylmethyl 3-hydroxybenzoate and related compounds have been explored for their roles as intermediates and catalysts in organic synthesis. One study highlights an efficient one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, showcasing the use of nontoxic and biodegradable catalysts for producing significant heterocycles (Hazeri et al., 2014). Similarly, theophylline has been used as a catalyst for the diastereoselective synthesis of trans-1,2-dihydrobenzo[a]furo[2,3-c]phenazines, indicating the utility of certain compounds in water as an eco-friendly catalysis method (Yazdani-Elah-Abadi et al., 2016).
Photodegradation Studies Research into the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, has provided insights into the environmental impact and degradation pathways of these widely used preservatives. Studies have demonstrated efficient degradation methods using ultraviolet C lamps in the presence and absence of hydrogen peroxide, with significant implications for the treatment of hazardous water contaminants (Gmurek et al., 2015).
Green Chemistry Approaches The development of green chemistry methodologies is a key area of application. For instance, an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water has been established, emphasizing operational simplicity and excellent yields while avoiding tedious workup or purification steps (Esmaeilpour et al., 2015).
Antioxidant and Biological Activity Investigations into the antioxidant profiles of various aromatic derivatives, including those related to this compound, have contributed valuable information on their redox properties and potential biological applications. A study reported the synthesis and antioxidant activity of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, elucidating their potential in preventing oxidative stress and related biological applications (Malmström et al., 2001).
Environmental Monitoring this compound and related compounds have been explored for their utility in environmental monitoring, particularly in the development of materials and sensors for detecting harmful pollutants like dioxins. A study synthesized hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans, aiming to create aptamers for photonic biosensor applications, highlighting the intersection of organic synthesis and environmental science (Kalantzi et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
oxolan-2-ylmethyl 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYQVZUFFQIUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
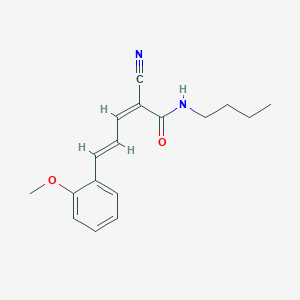
![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
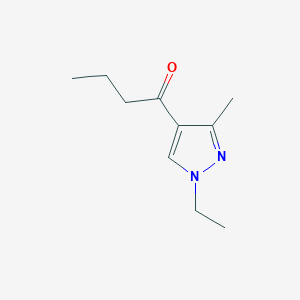
![2-[4-[Cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2975291.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2975293.png)
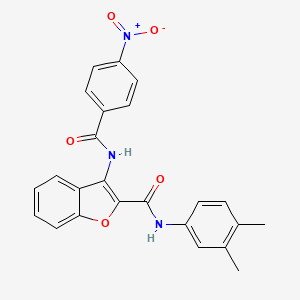
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2975296.png)


![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975300.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)
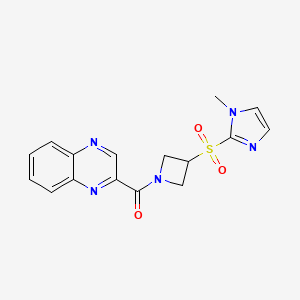
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)
